

An In-Depth Technical Guide on the Stability and Solubility of Rupintrivir-d7

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability and solubility properties of Rupintrivir. It is important to note that specific data for the deuterated analog, **Rupintrivir-d7**, is not extensively available in the public domain. The information presented herein is primarily based on data for the parent compound, Rupintrivir, and general principles of how deuteration may impact physicochemical properties. The experimental protocols are provided as illustrative examples based on established analytical methodologies for similar compounds and may require optimization for specific laboratory conditions.

Introduction

Rupintrivir is a potent, irreversible inhibitor of the human rhinovirus (HRV) 3C protease, an enzyme crucial for viral replication.[1][2][3] It has demonstrated broad-spectrum activity against numerous HRV serotypes and other picornaviruses.[4] **Rupintrivir-d7** is a deuterated version of Rupintrivir, where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution is a strategy often employed in drug development to potentially improve pharmacokinetic and metabolic profiles due to the kinetic isotope effect, which can lead to slower metabolism and a longer half-life.[5][6] Understanding the stability and solubility of **Rupintrivir-d7** is critical for its development as a potential therapeutic agent, impacting formulation, storage, and bioavailability.

Core Physicochemical Properties



While specific data for **Rupintrivir-d7** is limited, the properties of the parent compound, Rupintrivir, provide a foundational understanding. Deuteration can sometimes lead to slight changes in physicochemical properties such as solubility and melting point.[7]

Table 1: Physicochemical Properties of Rupintrivir

Property	Value	Source
Molecular Formula	C31H39FN4O7	[8][9]
Molecular Weight	598.66 g/mol	[8][9]
Appearance	White to off-white solid/powder	MedChemExpress, Sigma- Aldrich
Storage Temperature	-20°C	[9]

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. Based on available data for Rupintrivir, its solubility is characterized as follows:

Table 2: Solubility Data for Rupintrivir

Solvent	Solubility	Concentration	Source
DMSO	Soluble	100 mM	[9]
DMSO	Sparingly soluble	1-10 mg/mL	[8]
Acetonitrile	Slightly soluble	0.1-1 mg/mL	[8]

It is important to note that the solubility of **Rupintrivir-d7** may differ from these values. Generally, deuteration can subtly influence intermolecular interactions and crystal lattice energy, potentially leading to altered solubility.[7]

Stability Profile



The stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. While a comprehensive forced degradation study for Rupintrivir or **Rupintrivir-d7** is not publicly available, general stability information for Rupintrivir indicates good stability under appropriate storage conditions.

Table 3: Stability Data for Rupintrivir

Condition	Observation	Source
Long-term Storage (-20°C)	Stable for at least 4 years	Cayman Chemical
In solution (DMSO, -80°C)	Stable for up to 6 months	MedChemExpress

Deuteration is known to potentially enhance the metabolic stability of drugs by strengthening the chemical bonds at sites of metabolic attack.[5][6] This suggests that **Rupintrivir-d7** could exhibit greater stability in biological systems. However, its chemical stability under various stress conditions (e.g., pH, temperature, light) requires specific investigation.

Experimental Protocols

The following are example protocols for determining the stability and solubility of a compound like **Rupintrivir-d7**. These are based on standard pharmaceutical industry practices and may need to be adapted.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of **Rupintrivir-d7** in various solvents.

Methodology: A shake-flask method can be employed.

- Preparation of Saturated Solutions: Add an excess amount of Rupintrivir-d7 to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, acetonitrile, DMSO).
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Sample Collection and Preparation: After equilibration, allow the solutions to stand, permitting the undissolved solid to settle. Carefully collect an aliquot from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.
- Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the
 concentration of Rupintrivir-d7 using a validated analytical method, such as HighPerformance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Stability Indicating HPLC Method Protocol

Objective: To develop and validate a stability-indicating HPLC method for the quantification of **Rupintrivir-d7** and its potential degradation products.

Methodology:

- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Determined by UV-Vis spectral analysis of Rupintrivir-d7 (e.g., 260 nm).
 - Column Temperature: 30°C.
 - Injection Volume: 10 μL.
- Forced Degradation Study:
 - Acid Hydrolysis: Treat a solution of **Rupintrivir-d7** with 0.1 N HCl at 60°C for 24 hours.
 - Base Hydrolysis: Treat a solution of Rupintrivir-d7 with 0.1 N NaOH at 60°C for 24 hours.



- Oxidative Degradation: Treat a solution of **Rupintrivir-d7** with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid **Rupintrivir-d7** to 105°C for 48 hours.
- Photolytic Degradation: Expose a solution of Rupintrivir-d7 to UV light (254 nm) and fluorescent light for a defined period.
- Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak of Rupintrivir-d7 from all degradation product peaks.

Visualizations

Mechanism of Action: 3C Protease Inhibition

Rupintrivir acts by irreversibly binding to the active site of the viral 3C protease, thereby preventing the cleavage of the viral polyprotein. This inhibition halts the viral replication cycle.



Viral Replication Cycle Viral RNA Polyprotein Synthesis Cleavage by 3C Protease Functional Viral Proteins Rupintrivir 3C_Protease

Mechanism of Action of Rupintrivir

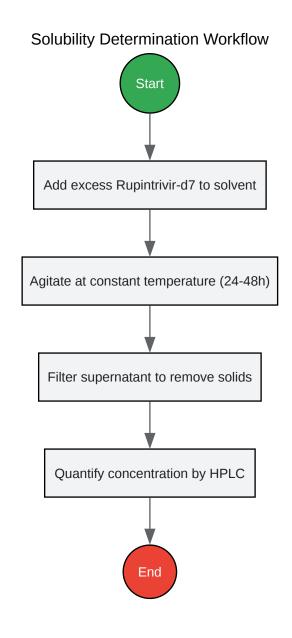
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Caption: Rupintrivir inhibits the viral 3C protease, blocking polyprotein processing.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in determining the solubility of **Rupintrivir-d7**.





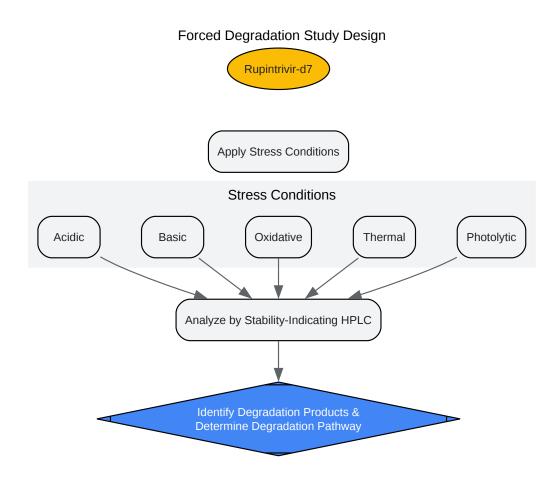
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Caption: A streamlined workflow for determining the equilibrium solubility of a compound.

Logical Relationship: Forced Degradation Study Design

This diagram outlines the logical approach to conducting a forced degradation study to assess the stability of **Rupintrivir-d7**.





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Caption: A logical framework for conducting forced degradation studies on a drug substance.

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